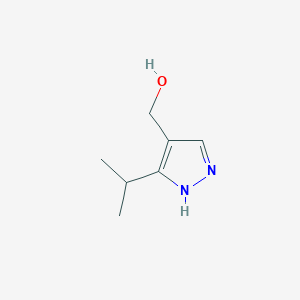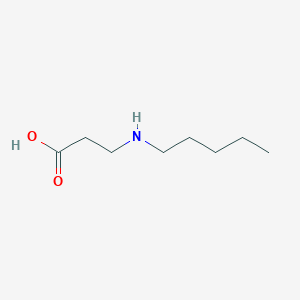![molecular formula C13H6F7NO B13429111 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline typically involves a multi-step process. One common method starts with the halogenation of p-Chlorobenzotrifluoride to form 3,4-Dichlorobenzotrifluoride. This intermediate is then subjected to fluoridization and ammoniation reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Analyse Des Réactions Chimiques
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to inhibition or activation of specific pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Compared to other fluorinated anilines, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline is unique due to the presence of both difluoro and trifluoromethyl groups. Similar compounds include:
- 2,6-Difluoro-4-(trifluoromethyl)aniline
- 2,3-Difluoro-4-methoxyphenol
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C13H6F7NO |
|---|---|
Poids moléculaire |
325.18 g/mol |
Nom IUPAC |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,4-difluoroaniline |
InChI |
InChI=1S/C13H6F7NO/c14-6-1-2-9(21)12(10(6)17)22-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H,21H2 |
Clé InChI |
NGISHEAGGYMARV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
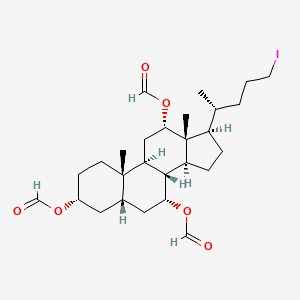
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
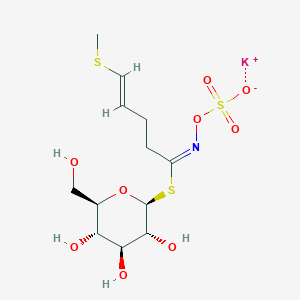
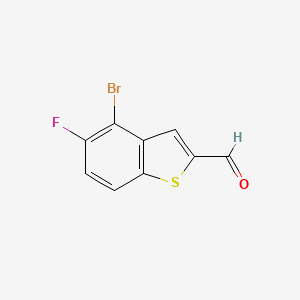
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

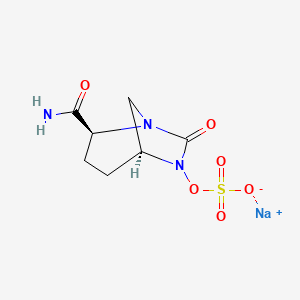
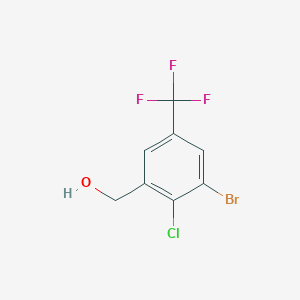
![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)

